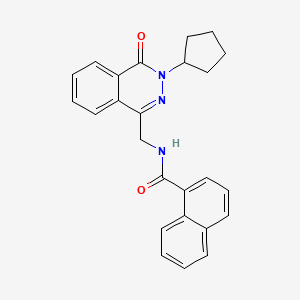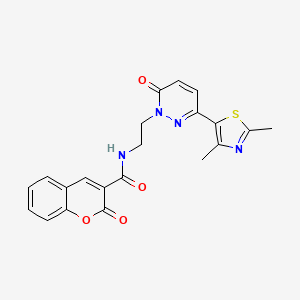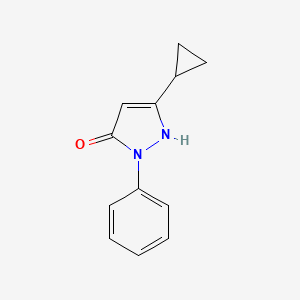![molecular formula C14H20N2O4S B2585406 4-[(Pipéridylsulfonyl)amino]benzoate d’éthyle CAS No. 825607-11-2](/img/structure/B2585406.png)
4-[(Pipéridylsulfonyl)amino]benzoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(piperidylsulfonyl)amino]benzoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzoate group, a piperidylsulfonyl group, and an ethyl ester. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Applications De Recherche Scientifique
Ethyl 4-[(piperidylsulfonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-[(piperidylsulfonyl)amino]benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks .
Mode of Action
Ethyl 4-[(piperidylsulfonyl)amino]benzoate: binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This compound can reduce the excitability of the membrane and has no effect on the resting potential .
Biochemical Pathways
The biochemical pathway affected by Ethyl 4-[(piperidylsulfonyl)amino]benzoate is the sodium ion (Na+) channel conduction pathway . By blocking this pathway, the compound prevents the conduction of nerve impulses, resulting in a loss of local sensation .
Result of Action
The result of the action of Ethyl 4-[(piperidylsulfonyl)amino]benzoate is a loss of local sensation without affecting consciousness . This makes it convenient for local surgery and treatment . It is commonly used in stomatology, ophthalmology, gynecology, and minor surgical operations to temporarily relieve pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(piperidylsulfonyl)amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoate Intermediate: The initial step involves the preparation of ethyl 4-aminobenzoate by esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the Piperidylsulfonyl Group: The next step involves the reaction of the benzoate intermediate with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using triethylamine) to form the desired product.
Industrial Production Methods
Industrial production of Ethyl 4-[(piperidylsulfonyl)amino]benzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(piperidylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate group.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzoate derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).
Methyl 4-aminobenzoate: Another ester derivative with similar anesthetic properties.
Ethyl 3-aminobenzoate: A structural isomer with different chemical properties.
Uniqueness
Ethyl 4-[(piperidylsulfonyl)amino]benzoate is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoate derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
ethyl 4-(piperidin-1-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWKYYLVVYSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2585327.png)
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2585328.png)
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)



![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2585335.png)

![3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2585340.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2585341.png)
![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)
